molecular formula C8H12 B1211378 Bicyclo[2.2.2]oct-2-ene CAS No. 931-64-6

Bicyclo[2.2.2]oct-2-ene

Cat. No.: B1211378
CAS No.: 931-64-6
M. Wt: 108.18 g/mol
InChI Key: VIQRCOQXIHFJND-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-ene is an organic compound with the molecular formula C8H12. It is a bicyclic hydrocarbon featuring a unique structure where three ethylene bridges connect a central cyclohexene ring. This compound is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-2-ene can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of ethylene to 1,3-cyclohexadiene. This reaction typically occurs in the gas phase at elevated temperatures around 560 K . Another method involves the reduction of bicyclo[2.2.2]oct-5-en-2-yl radicals, which can rearrange to form this compound .

Industrial Production Methods

Industrial production of this compound is less common, but it can be achieved using similar synthetic routes as in laboratory settings, with optimizations for larger scale reactions. The Diels-Alder reaction remains a key method due to its efficiency and relatively straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[2.2.2]oct-2-ene has several applications in scientific research:

Comparison with Similar Compounds

Bicyclo[2.2.2]oct-2-ene can be compared with other bicyclic compounds such as:

    Bicyclo[2.2.1]hept-2-ene (Norbornene): Similar in structure but with a different ring size and properties.

    Bicyclo[3.2.1]oct-6-ene: Another bicyclic compound with a different arrangement of carbon atoms.

    Bicyclo[2.2.2]octane: The fully saturated analog of this compound.

This compound is unique due to its strain-free system and the presence of three ethylene bridges, which provide a rigid and stable structure .

Properties

IUPAC Name

bicyclo[2.2.2]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQRCOQXIHFJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239271
Record name Bicyclo(2.2.2)oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-64-6
Record name Bicyclo[2.2.2]oct-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.2)oct-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]oct-2-ene
Reactant of Route 2
Bicyclo[2.2.2]oct-2-ene
Reactant of Route 3
Bicyclo[2.2.2]oct-2-ene
Reactant of Route 4
Bicyclo[2.2.2]oct-2-ene
Reactant of Route 5
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Reactant of Route 6
Bicyclo[2.2.2]oct-2-ene

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